molecular formula C10H14ClNO2 B3433761 Benzyl 2-aminopropanoate hydrochloride CAS No. 5557-81-3

Benzyl 2-aminopropanoate hydrochloride

Cat. No.: B3433761
CAS No.: 5557-81-3
M. Wt: 215.67 g/mol
InChI Key: RLMHWGDKMJIEHH-UHFFFAOYSA-N
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Description

Benzyl 2-aminopropanoate hydrochloride: is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol . It is commonly used in various chemical and pharmaceutical applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-aminopropanoate hydrochloride can be synthesized through the esterification of L-alanine with benzyl alcohol in the presence of thionyl chloride. The reaction is typically carried out at low temperatures (-10 to 5°C) to prevent side reactions . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Benzyl 2-aminopropanoate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It is also employed in the synthesis of peptide analogs .

Medicine: It is used as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of benzyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. The compound’s reactivity allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

  • Benzyl 2-aminobenzoate hydrochloride
  • Benzyl 2-aminobutanoate hydrochloride
  • Benzyl 2-aminopentanoate hydrochloride

Comparison: Benzyl 2-aminopropanoate hydrochloride is unique due to its specific molecular structure, which imparts distinct reactivity and properties.

Properties

IUPAC Name

benzyl 2-aminopropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMHWGDKMJIEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5557-83-5, 5557-81-3
Record name NSC523831
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523831
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl L-alaninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.474
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Record name benzyl 2-aminopropanoate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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